RN-1747

TRPV4 selectivity TRP channel pharmacology off-target profiling

RN-1747 is the TRPV4 agonist of choice for in vivo studies requiring systemic or topical TRPV4 activation without the cardiovascular collapse of GSK1016790A. At 0.1–3 μM, it selectively activates human TRPV4 (>130-fold over TRPV1). Its cryo-EM structure (PDB: 8JKM) enables rational mutagenesis. Researchers must note TRPM8 antagonism (IC50 4 μM) at higher concentrations. Verify ≥98% HPLC purity.

Molecular Formula C17H18ClN3O4S
Molecular Weight 395.9 g/mol
CAS No. 1024448-59-6
Cat. No. B1679416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRN-1747
CAS1024448-59-6
SynonymsRN 1747
RN-1747
RN1747
Molecular FormulaC17H18ClN3O4S
Molecular Weight395.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C17H18ClN3O4S/c18-15-6-7-17(16(12-15)21(22)23)26(24,25)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
InChIKeyZNLVYSJQUMALEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RN-1747 (CAS 1024448-59-6): TRPV4 Agonist for Ion Channel Research and Drug Discovery


RN-1747 (1-benzyl-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine; C₁₇H₁₈ClN₃O₄S; MW 395.86) is a synthetic arylsulfonamide small molecule identified from a focused commercial compound library as a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel [1]. It activates human TRPV4 with an EC₅₀ of 0.77 μM in HEK293 cells expressing recombinant hTRPV4, as measured by intracellular calcium influx and electrophysiological recording, and displays selectivity over related TRP family members including TRPV1 (EC₅₀ >100 μM), TRPV3 (EC₅₀ >30 μM), and TRPM8 (EC₅₀ >30 μM) [1]. RN-1747 also exhibits antagonist activity at TRPM8 (IC₅₀ = 4 μM) at concentrations overlapping with its TRPV4 agonist range [1]. Unlike ultra-potent TRPV4 agonists such as GSK1016790A, RN-1747 possesses moderate micromolar potency that enables graded pharmacological probing of TRPV4 function without the catastrophic cardiovascular collapse associated with high-potency systemic TRPV4 activation [2].

RN-1747 (CAS 1024448-59-6): Why TRPV4 Agonists Are Not Interchangeable


The TRPV4 agonist landscape is pharmacologically heterogeneous; compounds within this class diverge substantially in potency, selectivity, species ortholog preference, and off-target profile, making simple substitution scientifically invalid. RN-1747 is often compared against GSK1016790A (sub-nanomolar potency but catastrophic cardiovascular toxicity in vivo [1][2]), 4α-PDD (phorbol ester scaffold with documented TRPV4-independent neuronal activation [3]), and RN-1734 (the structurally analogous TRPV4 antagonist derived from the same chemical series [4]). These four compounds—all classified as TRPV4 modulators—span agonist vs. antagonist function, >1500-fold potency differences, distinct chemical scaffolds, and divergent selectivity fingerprints. Selecting among them without reference to quantitative differential evidence risks both experimental confounding and procurement of a tool unsuitable for the intended experimental context. The evidence items below establish exactly where RN-1747 occupies a differentiated position relative to each of these comparators.

RN-1747 (CAS 1024448-59-6): Quantitative Evidence for Differentiated Selection in TRPV4 Research


TRP Channel Selectivity Profile: RN-1747 vs. 4α-PDD vs. GSK1016790A

RN-1747 was profiled against a panel of recombinant human TRP channels (TRPV4, TRPM8, TRPV3, TRPV1) expressed in HEK293 cells using a calcium influx assay. RN-1747 activates hTRPV4 with an EC₅₀ of 0.77 μM while requiring >30 μM for TRPM8 and TRPV3, and >100 μM for TRPV1, yielding selectivity windows of >39-fold over TRPM8/TRPV3 and >130-fold over TRPV1 [1]. By contrast, 4α-PDD (EC₅₀ ~0.2–0.37 μM at hTRPV4) has been reported to activate mouse DRG neurons independently of TRPV4 at concentrations used for channel activation, compromising its use as a selective TRPV4 probe [2]. GSK1016790A is substantially more potent (hTRPV4 EC₅₀ = 2.1–5 nM) and exhibits no activity at TRPM8 or TRPA1 at 20 μM, but its extreme potency drives endothelial barrier failure and circulatory collapse upon systemic administration in rodent and canine models, limiting its utility to in vitro or ex vivo applications [3][4].

TRPV4 selectivity TRP channel pharmacology off-target profiling

Species-Dependent TRPV4 Potency: Human vs. Rodent Ortholog Selectivity

RN-1747 exhibits a pronounced species-dependent potency profile, activating human TRPV4 (EC₅₀ = 0.77 μM) approximately 5.2–5.3× more potently than mouse (EC₅₀ = 4.0 μM) or rat (EC₅₀ = 4.1 μM) orthologs when tested under identical assay conditions (HEK293 calcium influx) [1]. In contrast, 4α-PDD activates human TRPV4 with an EC₅₀ of ~0.2–0.37 μM and shows more balanced species activity [2]. GSK1016790A exhibits an inverse species preference, with reported hTRPV4 EC₅₀ of 2.1–5 nM vs. mTRPV4 EC₅₀ of 18 nM (~3.6–9× less potent at mouse) [3]. This species selectivity landscape means that RN-1747 is the most human-selective among the three major TRPV4 agonists, which must be accounted for when translating findings from rodent disease models to human target validation.

species ortholog selectivity TRPV4 pharmacology preclinical model translation

Dual Pharmacology: TRPV4 Agonism with Concomitant TRPM8 Antagonism

RN-1747 possesses a dual pharmacological profile that is unique among commonly used TRPV4 agonists: it activates TRPV4 (hTRPV4 EC₅₀ = 0.77 μM) while simultaneously antagonizing TRPM8 (IC₅₀ = 4 μM) [1]. This dual activity was directly confirmed by Pfanzagl et al. (2019), who demonstrated that RN-1747 inhibits histamine-induced calcium responses independently of TRPM8 antagonism, indicating additional, yet unidentified pharmacological effects [2]. In contrast, 4α-PDD does not show significant TRPM8 activity at relevant concentrations, and GSK1016790A exhibits no activity at TRPM8 or TRPA1 at concentrations up to 20 μM [3]. Importantly, RN-1747's TRPM8 IC₅₀ (4 μM) lies within ~5-fold of its hTRPV4 EC₅₀ (0.77 μM), meaning that concentrations routinely used for TRPV4 activation (1–10 μM) will concurrently antagonize TRPM8. This dual activity was invoked by Richter et al. (2019) to explain RN-1747's divergent effects from 4α-PDD and GSK1016790A on C-fiber mechanonociception [4].

dual pharmacology TRPM8 antagonism experimental confounding TRPV4-TRPM8 crosstalk

Differential In Vivo Effect on Joint C-Fiber Mechanonociception vs. 4α-PDD and GSK1016790A

In a direct comparative in vivo electrophysiology study by Richter et al. (2019), intraarticular injection of RN-1747, 4α-PDD, and GSK1016790A were evaluated for effects on mechanically evoked responses of C-fibers and Aδ-fibers innervating the rat knee joint. At C-fibers, RN-1747 reduced the response to noxious rotation, whereas 4α-PDD and GSK1016790A had no effect [1]. At Aδ-fibers, none of the three agonists significantly altered responses to either innocuous or noxious rotation, though GSK1016790A alone reduced Aδ-fiber responses to noxious rotation [1]. The authors explicitly noted that RN-1747's divergent effect from the other two TRPV4 agonists may be attributable to its TRPM8 antagonist activity, and testing was limited to n=3 neurons for RN-1747 and GSK1016790A, precluding statistical analysis [1]. Despite the small sample size, this study provides the only available head-to-head in vivo comparison of three TRPV4 agonists in a joint pain model and demonstrates that these compounds produce qualitatively different effects on nociceptor function.

joint pain mechanonociception C-fiber electrophysiology TRPV4 in vivo pharmacology

Peripheral-Restricted Thermoregulatory Effect with Route-Dependent Safety Advantage Over GSK1016790A

Vizin et al. (2015) demonstrated that topical application of RN-1747 to the skin of Wistar rats induces hypothermia via peripheral TRPV4 activation, an effect fully blocked by TRPV4 antagonist pretreatment [1]. Critically, intracerebroventricular (i.c.v.) injection of RN-1747 did not produce hypothermia, confirming that the thermoregulatory response is mediated exclusively by peripheral TRPV4 channels and that RN-1747 does not produce confounding central nervous system effects at behaviorally active doses [1]. This favorable peripheral restriction contrasts sharply with GSK1016790A, for which systemic intravenous administration in rats, mice, and dogs causes dose-dependent reductions in blood pressure followed by profound circulatory collapse and endothelial failure, an effect confirmed to be TRPV4-dependent using TRPV4⁻/⁻ mice [2][3]. GSK1016790A's cardiovascular toxicity is attributed to its extreme potency (hTRPV4 EC₅₀ = 2.1–5 nM) driving uncontrolled endothelial TRPV4 activation, whereas RN-1747's moderate potency (EC₅₀ = 0.77 μM) and favorable topical pharmacokinetics enable peripheral TRPV4 activation without systemic cardiovascular compromise [1][3].

thermoregulation TRPV4 in vivo safety topical vs. systemic administration cardiovascular safety

Structural Characterization: Cryo-EM Structure of RN-1747 Bound to mTRPV4

A high-resolution cryo-EM structure of RN-1747 bound to mouse TRPV4 (mTRPV4) was reported in 2023 by Zhen et al. (PDB ID: 8JKM), revealing that RN-1747 binds within a cytoplasmic-facing pocket formed by the S1–S4 transmembrane helices of the TRPV4 channel [1][2]. This binding site is shared by GSK101 and Agonist-1, but RN-1747 engages the pocket through distinct molecular interactions owing to its arylsulfonamide scaffold [1]. Upon RN-1747 binding, the S4–S5 linker undergoes an approximately 5 Å upward displacement, triggering conformational rearrangement of the pore-lining S6 helix to open the channel gate [1]. This structural information provides the atomic-level rationale for RN-1747's agonist activity and enables structure-guided differentiation from other TRPV4 modulators. By contrast, 4α-PDD binds at a distinct site involving TM3–TM4, and GSK1016790A, while occupying the same S1–S4 pocket, makes additional contacts that underlie its substantially higher potency [1][3].

cryo-EM structure TRPV4 binding site structure-based drug design agonist binding pocket

RN-1747 (CAS 1024448-59-6): Evidence-Backed Research and Procurement Application Scenarios


Peripheral TRPV4 Activation In Vivo Without Cardiovascular Toxicity

RN-1747 is the TRPV4 agonist of choice for in vivo studies requiring systemic or topical TRPV4 activation where cardiovascular safety is paramount. As demonstrated by Vizin et al. (2015), topical RN-1747 induces robust, antagonist-reversible hypothermia in rats via peripheral TRPV4 channels without the circulatory collapse that renders GSK1016790A unsuitable for systemic administration [1][2]. Procurement guidance: verify ≥98% HPLC purity from the supplier and confirm solubility in anhydrous DMSO (≥79 mg/mL) prior to formulation for topical or local administration. Researchers should pre-treat a cohort with a TRPV4 antagonist (e.g., RN-1734 or HC-067047) to confirm on-target effects [1].

Human TRPV4-Selective Pharmacological Probing in Recombinant Systems

For in vitro studies requiring selective activation of human TRPV4 with well-characterized off-target margins, RN-1747 provides a >39-fold selectivity window over TRPM8 and TRPV3, and >130-fold over TRPV1, as quantified by calcium influx assays in recombinant HEK293 cells [1]. This selectivity profile, combined with RN-1747's moderate potency (hTRPV4 EC₅₀ = 0.77 μM), makes it preferable to 4α-PDD for experiments where TRPV4-independent neuronal activation would confound interpretation [2]. Researchers must note that at concentrations ≥1 μM, RN-1747 will concurrently antagonize TRPM8 (IC₅₀ = 4 μM), necessitating TRPM8-inhibited control conditions in systems expressing both channels [1]. Working concentrations of 0.1–3 μM are recommended for TRPV4-selective activation; ≥10 μM should be reserved for experiments where dual TRPV4/TRPM8 pharmacology is explicitly the object of study [1].

Structure-Guided TRPV4 Mutagenesis and Mechanism-of-Action Studies

The cryo-EM structure of RN-1747 bound to mTRPV4 (PDB: 8JKM, 3.6 Å resolution) provides atomic-level detail of the agonist binding pose within the S1–S4 cytoplasmic pocket, enabling rational design of binding-site mutations to validate target engagement [1]. Investigators performing site-directed mutagenesis can use this structure to identify residues contacting RN-1747 and predict which substitutions will selectively disrupt RN-1747 binding without affecting other agonists (e.g., GSK101) that occupy the same pocket through distinct interaction networks [1][2]. This structural resource distinguishes RN-1747 from 4α-PDD, for which no experimentally determined co-structure was available until recently, and supports the compound's use as a reference agonist in TRPV4 structural biology and biophysics research [2].

Joint Pain and Peripheral Mechanonociception Models Requiring Combined TRPV4/TRPM8 Pharmacology

In rodent models of joint pain where dual TRPV4 agonism and TRPM8 antagonism may be therapeutically relevant, RN-1747 is uniquely positioned among TRPV4 tool compounds. The Richter et al. (2019) study demonstrated that intraarticular RN-1747 reduced C-fiber responses to noxious rotation, whereas 4α-PDD and GSK1016790A showed no effect [1]. While the mechanistic basis for this difference (TRPV4 activation vs. TRPM8 antagonism vs. combined effect) remains to be fully dissected, RN-1747's dual pharmacology makes it the appropriate tool for exploring TRPV4–TRPM8 crosstalk in pain pathways [1][2]. Researchers should incorporate the TRPM8-selective antagonist RQ-00203078 as a control to isolate TRPM8-dependent effects [2]. For osteoarthritis drug delivery research, RN-1747 has been successfully formulated in sulfated hyaluronic acid-oleylamide micelles for sustained intraarticular release, confirming its compatibility with advanced drug delivery systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for RN-1747

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.